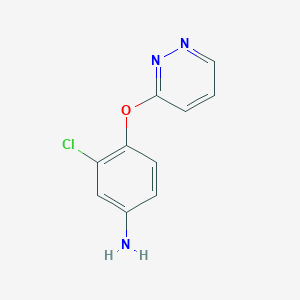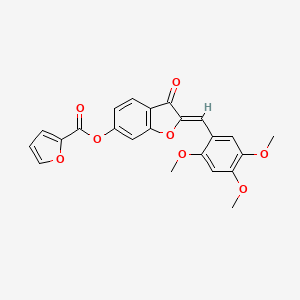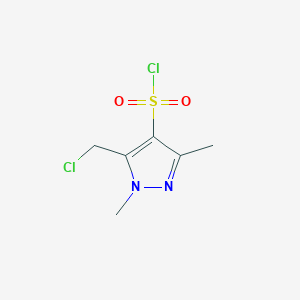![molecular formula C23H23ClN2OS B2755339 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223790-20-2](/img/structure/B2755339.png)
3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C23H23ClN2OS and its molecular weight is 410.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Functions and Synthetic Applications
The chemical compound 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has potential applications in catalysis and synthetic chemistry. Although direct studies on this compound are limited, research on structurally related diazaspiro compounds and their analogs provides insight into their potential utility. For instance, catalytic functions have been observed in derivatives such as 3,3′-tetramethylene-bridged 4-methylthiazolium salts in the reduction of disulphides and lipoamide to thiols, showcasing the ability of related compounds to serve as catalysts in chemical transformations (Inoue & Tamura, 1986). Similarly, diazaspiro compounds have been synthesized via double Michael addition reactions without the need for a catalyst, indicating their synthetic versatility and potential for generating a wide range of heterocyclic structures (Aggarwal, Vij, & Khurana, 2014).
Antimicrobial and Analgesic Activities
Spiro compounds, particularly those with diazaspiro[5.5]undecane structures, have demonstrated significant biological activities, including antimicrobial and analgesic properties. Research has shown that novel spiro heterocycles exhibit considerable analgesic activity, suggesting that derivatives of this compound may also possess similar bioactive properties (Cohen, Banner, & Lopresti, 1978). Additionally, compounds structurally related to the specified chemical have shown promising anti-inflammatory and analgesic activities, further supporting the potential biomedical applications of such molecules (Attimarad & Bagavant, 1999).
Photophysical Studies and Materials Chemistry
Diazaspiro compounds have been the subject of photophysical studies, indicating their potential in materials chemistry, particularly in the development of fluorescent materials and sensors. These studies have involved the synthesis of diazaspiro[5.5]undecane derivatives and the examination of their solvatochromic behaviors, which are critical for applications in sensing and molecular electronics (Aggarwal & Khurana, 2015).
Eigenschaften
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-16-9-11-17(12-10-16)21(27)26-22(28)20(18-7-6-8-19(24)15-18)25-23(26)13-4-2-3-5-14-23/h6-12,15H,2-5,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXOSRQRZBHBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2755257.png)
![N-(3-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2755258.png)
![7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]dihydrochloride](/img/structure/B2755260.png)
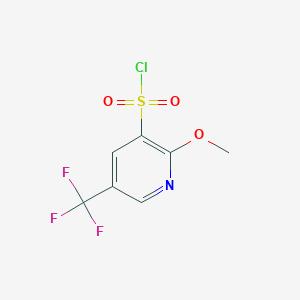
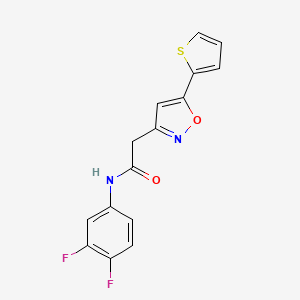
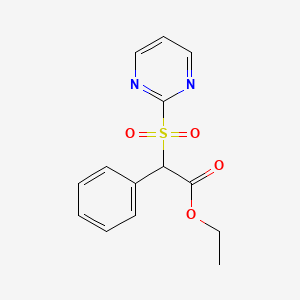
![Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755267.png)
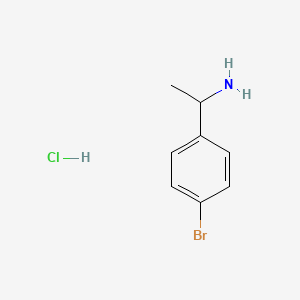
![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2755269.png)
![10-(2,6-dichlorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2755273.png)

